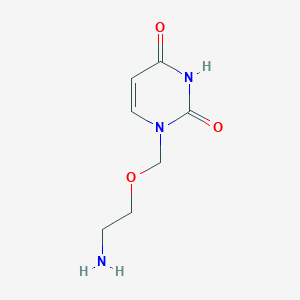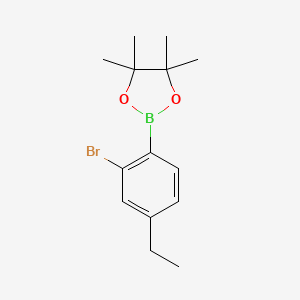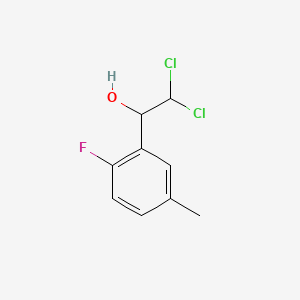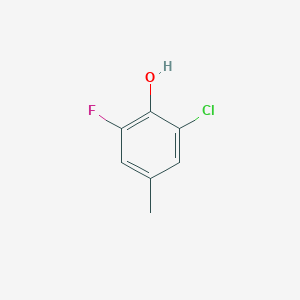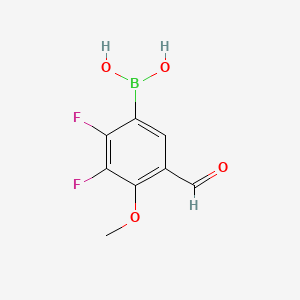
2,3-Difluoro-5-formyl-4-methoxyphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-5-formyl-4-methoxyphenylboronic acid is a boronic acid derivative with the molecular formula C8H7BF2O4 It is characterized by the presence of two fluorine atoms, a formyl group, and a methoxy group attached to a phenyl ring, along with a boronic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-formyl-4-methoxyphenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of 2,3-difluoro-5-formyl-4-methoxybenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,3-Difluoro-5-formyl-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 2,3-Difluoro-5-carboxy-4-methoxyphenylboronic acid
Reduction: 2,3-Difluoro-5-hydroxymethyl-4-methoxyphenylboronic acid
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2,3-Difluoro-5-formyl-4-methoxyphenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 2,3-Difluoro-5-formyl-4-methoxyphenylboronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The presence of fluorine atoms and the formyl group can influence the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Similar Compounds
- 2,3-Difluoro-4-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
2,3-Difluoro-5-formyl-4-methoxyphenylboronic acid is unique due to the combination of fluorine atoms, a formyl group, and a methoxy group on the phenyl ring. This unique structure imparts distinct reactivity and properties compared to other boronic acids. The presence of fluorine atoms can enhance the compound’s stability and influence its electronic properties, making it valuable for specific applications in organic synthesis and material science.
属性
分子式 |
C8H7BF2O4 |
|---|---|
分子量 |
215.95 g/mol |
IUPAC 名称 |
(2,3-difluoro-5-formyl-4-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8-4(3-12)2-5(9(13)14)6(10)7(8)11/h2-3,13-14H,1H3 |
InChI 键 |
POWIONSEEGICJT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C(=C1F)F)OC)C=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


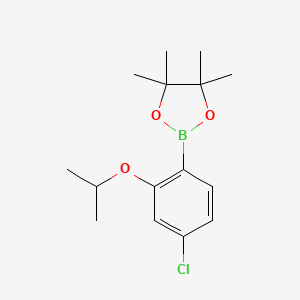
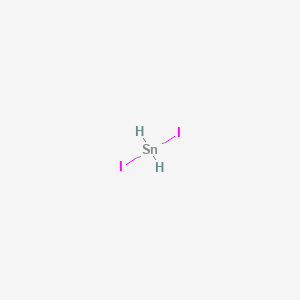
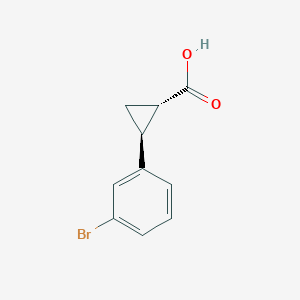
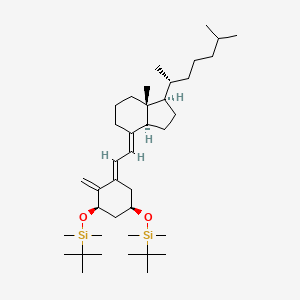
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane](/img/structure/B14028175.png)

![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
